A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Methylphenyl)phenyl Methyl Sulfide
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(3-Methylphenyl)phenyl Methyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(3-Methylphenyl)phenyl methyl sulfide. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization is paramount. This document offers an in-depth exploration of the predicted spectral features, assignment of resonances, and the underlying principles governing the observed chemical shifts and coupling patterns. The methodologies for NMR data acquisition and processing are also detailed to ensure reproducibility and accuracy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, identification, and application of substituted biphenyl and diaryl sulfide compounds.
Introduction
3-(3-Methylphenyl)phenyl methyl sulfide, also known as methyl(3'-methyl-[1,1'-biphenyl]-3-yl)sulfane[1], is a diaryl sulfide derivative featuring a biphenyl core. The structural complexity arising from the unsymmetrical substitution on both phenyl rings necessitates a detailed spectroscopic analysis for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution.[2][3] This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and further chemical manipulation.
The presence of distinct aromatic regions and aliphatic groups in 3-(3-Methylphenyl)phenyl methyl sulfide gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the methyl and methylthio substituents, as well as the torsional angle between the two phenyl rings.[4][5]
Predicted ¹H and ¹³C NMR Spectral Data
Based on established NMR principles and data from analogous substituted biphenyls and diaryl sulfides[6][7][8][9], the following ¹H and ¹³C NMR spectral data are predicted for 3-(3-Methylphenyl)phenyl methyl sulfide in a standard deuterated solvent such as CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[10][11]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.30 | m | 4H | Ar-H |
| ~ 7.25 - 7.10 | m | 4H | Ar-H |
| ~ 2.55 | s | 3H | S-CH₃ |
| ~ 2.40 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 141.5 | Ar-C |
| ~ 139.0 | Ar-C |
| ~ 138.5 | Ar-C |
| ~ 138.0 | Ar-C |
| ~ 129.5 | Ar-CH |
| ~ 129.0 | Ar-CH |
| ~ 128.8 | Ar-CH |
| ~ 128.5 | Ar-CH |
| ~ 127.0 | Ar-CH |
| ~ 126.5 | Ar-CH |
| ~ 125.0 | Ar-CH |
| ~ 124.5 | Ar-CH |
| ~ 21.5 | Ar-CH₃ |
| ~ 15.5 | S-CH₃ |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 3-(3-Methylphenyl)phenyl methyl sulfide, the following experimental procedure is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Detailed Spectral Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum of 3-(3-Methylphenyl)phenyl methyl sulfide can be divided into two main regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 2.0-3.0 ppm).
-
Aromatic Protons (δ ~ 7.10 - 7.45 ppm): The eight aromatic protons on the two phenyl rings will appear as a complex multiplet in the downfield region.[2] The overlapping signals are a result of small differences in their chemical environments and multiple spin-spin couplings. Protons on the ring bearing the electron-donating methylthio group are expected to be slightly more shielded (upfield) compared to those on the tolyl ring.
-
Methylthio Protons (S-CH₃, δ ~ 2.55 ppm): The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet. The chemical shift is characteristic of a methyl group adjacent to a sulfur atom in an aryl sulfide.[12][13][14]
-
Methyl Protons (Ar-CH₃, δ ~ 2.40 ppm): The three protons of the methyl group on the tolyl ring will also appear as a distinct singlet. Its chemical shift is typical for a methyl group attached to an aromatic ring.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (δ ~ 124.5 - 141.5 ppm): A total of twelve signals are expected for the aromatic carbons.
-
The four quaternary carbons (C-S, C-C, C-CH₃, and the ipso-carbon of the second ring) will appear in the downfield portion of this region. Their chemical shifts are significantly influenced by the attached substituents.
-
The eight tertiary carbons (CH) will resonate at slightly higher fields. The specific assignment of each carbon signal would require advanced 2D NMR techniques such as HSQC and HMBC.
-
-
Aryl Methyl Carbon (Ar-CH₃, δ ~ 21.5 ppm): The carbon of the methyl group attached to the phenyl ring will appear in the aliphatic region, typically around 21-22 ppm.
-
Methylthio Carbon (S-CH₃, δ ~ 15.5 ppm): The carbon of the methyl group bonded to the sulfur atom is expected to be the most shielded carbon, appearing at the highest field (lowest ppm value).[6][15]
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 3-(3-Methylphenyl)phenyl methyl sulfide using NMR spectroscopy.
Caption: A flowchart detailing the key steps in the NMR analysis of 3-(3-Methylphenyl)phenyl methyl sulfide.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-(3-Methylphenyl)phenyl methyl sulfide. The presented data and analysis, grounded in established spectroscopic principles and comparative data from related structures, offer a robust framework for the characterization of this compound. The outlined experimental protocols and interpretation strategies serve as a practical resource for researchers in ensuring accurate and reliable structural elucidation. For unequivocal assignment of all aromatic signals, further investigation using two-dimensional NMR techniques would be beneficial.
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